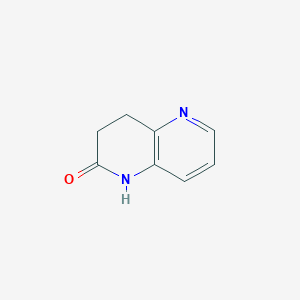

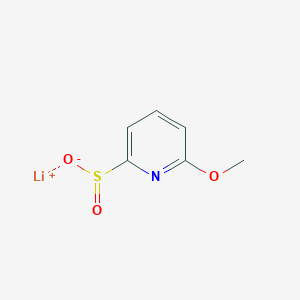

3,4-Dihydro-1,5-naphthyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

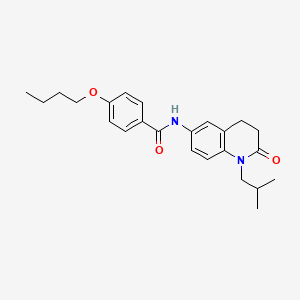

3,4-Dihydro-1,5-naphthyridin-2(1H)-one, commonly referred to as DHN-1, is a naturally occurring compound found in several plant species, such as the common garden pea (Pisum sativum). It is a member of the naphthyridinone class of compounds and is known for its pharmacological activity, including anti-inflammatory, antifungal, and antioxidant properties. DHN-1 is also used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals.

科学的研究の応用

Synthesis Methods

Microwave-Activated Inverse Electron-Demand Diels–Alder Reactions : Substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones have been synthesized using the inverse electron-demand Diels–Alder reaction. This process involves Sonogashira cross-coupling reaction followed by an intramolecular reaction to yield 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-ones via an efficient synthetic route (Fadel et al., 2014).

Synthesis of 1,6-Naphthyridin-2(1H)-ones : These compounds, part of the naphthyridines family, have been synthesized using various methods, starting either from a preformed pyridine or pyridone ring. Their biomedical applications have also been explored (Oliveras et al., 2021).

Synthesis of Naphthyridine Derivatives : Novel methods for synthesizing various naphthyridine derivatives have been developed, including asymmetric hydrogenation and catalyst-free synthesis in aqueous medium, highlighting their versatile applications in synthetic organic chemistry (Júnior et al., 2016); (Mukhopadhyay et al., 2011).

Applications in Material Science

Organic Semiconductor Materials : A series of 4,8-substituted 1,5-naphthyridines have been synthesized, exhibiting properties suitable for electron-transport materials and hole-injecting/hole-transport materials. These are promising for applications in high-efficiency OLEDs due to their blue-emitting properties (Wang et al., 2012).

Dye-Sensitized Solar Cells (DSSCs) : 1,5-naphthyridine-based conjugated polymers have been synthesized and used as co-sensitizers in DSSCs. They enhanced the open-circuit voltage and fill factor, improving overall efficiencies (Mansha et al., 2019).

Applications in Biomedical Research

Anticancer Properties : Certain naphthyridin-2(1H)-one derivatives have been investigated for their anticancer activities, demonstrating potential in the treatment of various cancer types (Thi et al., 2015).

Antimicrobial Activity : Specific derivatives of 1,8-naphthyridines have shown significant inhibition of bacterial and fungal growth, highlighting their potential in antimicrobial therapy (Rao et al., 2023).

特性

IUPAC Name |

3,4-dihydro-1H-1,5-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h1-2,5H,3-4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMORUQRSHZOMKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine](/img/structure/B2910187.png)

![[5-(Methoxycarbonyl)furan-2-yl]methyl 2-fluoropyridine-4-carboxylate](/img/structure/B2910190.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2910195.png)